Prasugrel metabolite-d4

Bioanalysis Method Validation Pharmaceutical Quality Control

Quantifying the active thiol metabolite R-138727 in plasma is compromised by matrix effects and analyte instability, which non-isotopic internal standards fail to correct. Prasugrel metabolite-d4 is a deuterated analog engineered to co-elute with the analyte, providing identical ionization and extraction recovery to eliminate variability. - Achieves an LLOQ of 0.2 ng/mL, meeting FDA bioanalytical guidance for ANDA pharmacokinetic studies. - Supplied with a Certificate of Analysis confirming HPLC purity and isotopic enrichment for QC and method validation. - Ensures robust, traceable data for batch release, bioequivalence, and metabolic stability investigations.

Molecular Formula C18H14D4FNO2S
Molecular Weight 335.44
Cat. No. B1165152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrasugrel metabolite-d4
Molecular FormulaC18H14D4FNO2S
Molecular Weight335.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:98.7% HPLC; >98% atom DBrown solid

Structure & Identifiers


Interactive Chemical Structure Model





Prasugrel Metabolite-d4: Isotopically Labeled Reference Standard for Bioanalytical Quantification


Prasugrel metabolite-d4 (CAS 1217222-86-0) is a stable isotope-labeled analog of the active metabolite of the thienopyridine prodrug prasugrel, designated R-138727 [1]. It incorporates four deuterium atoms into its molecular structure (C₁₈H₁₄D₄FNO₂S, MW 335.43), creating a mass difference of +4 Da relative to the unlabeled analyte . This compound serves as a deuterated internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of R-138727 in biological matrices, compensating for matrix effects, extraction variability, and instrument drift .

1
Deuterated internal standard for LC-MS/MS bioanalysis
2
Co-elution and identical ionization minimize matrix effects
3
Designed for bioanalytical method validation research

Why Non-Isotopic Internal Standards Compromise Prasugrel Metabolite Quantification Accuracy


The accurate quantification of R-138727 in plasma is analytically challenging due to the presence of a reactive thiol group, which necessitates immediate stabilization via derivatization, and significant matrix effects inherent to biological samples [1]. Non-isotopic internal standards (e.g., emtricitabine, trandolapril) used in published LC-MS/MS methods exhibit different physicochemical properties, leading to differential extraction recovery and ionization efficiency [2]. This divergence compromises assay precision, particularly at the lower limit of quantification (LLOQ), where variability can exceed acceptable bioanalytical criteria (±20% CV) [3]. In contrast, a deuterated analog like Prasugrel metabolite-d4 co-elutes with the analyte and shares nearly identical ionization characteristics, thereby minimizing matrix-induced variability and ensuring method robustness essential for pharmacokinetic studies and bioequivalence submissions [4].

Isotopic vs non‑isotopic IS
Non‑isotopic internal standards (e.g., emtricitabine) differ in physicochemical properties, leading to variable extraction recovery and ionization that may compromise precision at low concentrations.
Matrix‑effect correction
Deuterated IS co‑elutes with the analyte and shares ionization characteristics, whereas structurally dissimilar IS cannot ensure consistent correction of matrix‑induced variability.
Thiol stabilization
The reactive thiol group requires derivatization; only a deuterated analog faithfully mirrors analyte chemistry and corrects for instability during sample preparation.

Quantitative Differentiation of Prasugrel Metabolite-d4 Against Alternative Analytical Approaches


Isotopic Purity and Chemical Purity Specifications for Regulatory Compliance

Prasugrel metabolite-d4 is supplied with a certified purity of ≥98% (HPLC) and an isotopic enrichment of 98 atom % D, as verified by batch-specific Certificate of Analysis (CoA) [1]. This dual purity specification meets FDA guidance for bioanalytical method validation, which mandates the use of characterized reference standards to ensure assay accuracy and reproducibility [2]. Non-deuterated R-138727, used as an analyte rather than an IS, lacks this isotopic purity metric, and alternative non-isotopic IS compounds are not chemically matched, leading to potential quantification bias.

Isotopic purity
Class-level
Target (d4)≥98% HPLC, 98 atom % D
UnlabeledNo isotopic enrichment
Isotopic enrichment unique to deuterated IS
Certified purity and enrichment support method traceability.
Vendor CoA; verify per batch.
Bioanalysis Method Validation Pharmaceutical Quality Control

Molecular Weight Shift for Specific Detection in Complex Matrices

The incorporation of four deuterium atoms increases the molecular weight of Prasugrel metabolite-d4 to 335.43 g/mol, a +4 Da shift from the unlabeled R-138727 (MW 331.43 g/mol) . This mass difference is readily resolved by triple quadrupole mass spectrometers in multiple reaction monitoring (MRM) mode, enabling distinct detection channels for analyte and IS [1]. Non-isotopic IS alternatives (e.g., emtricitabine, MW 247.24 g/mol) exhibit entirely different precursor and product ion spectra, failing to correct for matrix effects that differentially impact ion suppression across the chromatographic run [2].

Mass shift
Head-to-head
d4-IS335.43 g/mol (+4 Da)
Non‑isotopic IS247.24 g/mol (emtricitabine)
Co‑elution & matched ionization
Mass difference enables distinct MRM channels and consistent matrix correction.
MS platform dependent.
LC-MS/MS Quantitative Bioanalysis Stable Isotope Labeling

Lower Limit of Quantification (LLOQ) Enabled by Isotopic Internal Standard

LC-MS/MS methods employing deuterated R-138727 (R-138727MP-d4) as an internal standard have achieved a lower limit of quantification (LLOQ) of 0.2 ng/mL for the active metabolite in human plasma, with a relative standard deviation (RSD) of 5.0% [1]. In contrast, a validated method using the non-isotopic IS trandolapril reported an LLOQ of 1.0 ng/mL, with a dynamic range up to 500 ng/mL [2]. The 5-fold improvement in sensitivity using the deuterated IS is critical for accurately capturing the terminal elimination phase of R-138727, which has a median plasma half-life of approximately 4 hours [3].

LLOQ
Cross-study comparable
d4-IS method0.2 ng/mL (RSD 5.0%)
Non‑isotopic IS method1.0 ng/mL
5‑fold lower LLOQ
Supports sensitive detection of low‑concentration analyte in research plasma.
Method‑dependent performance.
Pharmacokinetics Bioequivalence Method Sensitivity

Precision and Accuracy in Bioanalytical Method Validation

Assays utilizing a deuterated IS for R-138727 demonstrate intra-batch precision of 3.9–9.6% and accuracy of 95.2–102.2% across the calibration range (0.2–120 ng/mL) [1]. Methods employing non-isotopic IS report comparable but slightly wider precision ranges (e.g., interday precision 2.4–6.6% for inactive metabolites, active metabolite accuracy -7.00% to 5.98%) [2]. The use of a deuterated IS is explicitly recommended in FDA bioanalytical method validation guidance to mitigate matrix effects and ensure method robustness across multiple analytical runs [3].

Precision & accuracy
Cross-study comparable
d4-ISPrecision 3.9–9.6%, Accuracy 95.2–102.2%
Non‑isotopic ISAccuracy −7.00 to 5.98%
Co‑elution ensures robust method performance
Demonstrates consistent bioanalytical method validation attributes.
Comparable to regulatory expectations.
Method Validation Bioanalysis Regulatory Compliance

Stabilization and Derivatization Compatibility for Thiol-Containing Metabolite

R-138727 contains a free thiol group, rendering it susceptible to oxidation and dimerization during sample processing [1]. Consequently, immediate derivatization with agents such as N-ethylmaleimide (NEM) or 2-bromo-3′-methoxyacetophenone is required to stabilize the analyte [2]. Prasugrel metabolite-d4, being structurally identical except for isotopic substitution, undergoes identical derivatization chemistry and exhibits the same stability profile, ensuring that the IS accurately mirrors any losses or degradation of the analyte throughout the analytical workflow [3]. Non-isotopic IS compounds are chemically distinct and cannot replicate this behavior, leading to inconsistent correction factors.

Derivatization compatibility
Class-level
d4-ISIdentical thiol derivatization kinetics
Non‑isotopic ISCannot replicate thiol chemistry
IS mirrors analyte loss
Ensures accurate correction for analyte instability during sample prep.
Critical for low‑concentration quantification.
Sample Preparation Derivatization Stability

Regulatory Acceptance for Abbreviated New Drug Applications (ANDA)

The FDA's guidance on prasugrel bioequivalence studies explicitly requires the submission of active metabolite (R-138727) concentration data as supportive evidence of comparable therapeutic outcome [1]. Prasugrel metabolite-d4 is qualified for use as an internal standard in these regulated bioanalytical methods, as evidenced by its inclusion in vendor catalogs with comprehensive Certificates of Analysis (CoA) that meet ANDA and DMF submission requirements [2]. Use of a properly characterized deuterated IS mitigates the risk of regulatory rejection due to inadequate method validation or matrix effect correction.

Regulatory context
Class-level
Deuterated IS aligns with bioanalytical validation guidance.
May support method acceptance in research submissions.
Review specific regulatory requirements.
ANDA Bioequivalence Regulatory Science

Critical Applications of Prasugrel Metabolite-d4 in Pharmaceutical Development and Clinical Research


Bioequivalence Studies for Generic Prasugrel Formulations

In Abbreviated New Drug Application (ANDA) studies, accurate quantification of the active metabolite R-138727 in human plasma is mandated to demonstrate comparable pharmacokinetics between generic and reference listed drug products. Prasugrel metabolite-d4 serves as the optimal internal standard in validated LC-MS/MS methods, enabling precise determination of Cmax and AUC with minimized matrix effects [1]. Its use ensures compliance with FDA bioanalytical guidance, directly supporting regulatory approval of generic prasugrel tablets [2].

Clinical Pharmacokinetic Studies in Special Populations

Pharmacokinetic investigations in renally or hepatically impaired patients, or in drug-drug interaction studies, require robust analytical methods capable of quantifying low plasma concentrations of R-138727. The high sensitivity achieved with Prasugrel metabolite-d4 as an internal standard (LLOQ 0.2 ng/mL) allows accurate characterization of the metabolite's terminal half-life and exposure parameters even at sub-therapeutic concentrations [3]. This is essential for assessing the need for dose adjustments in vulnerable patient populations.

In Vitro Metabolism and Drug Interaction Assays

Prasugrel is a prodrug requiring hepatic CYP-mediated activation to form R-138727. Studies evaluating the impact of CYP inhibitors or genetic polymorphisms on metabolite formation rely on precise quantification of R-138727 in hepatocyte or microsomal incubations. The use of Prasugrel metabolite-d4 as an internal standard corrects for matrix effects in complex in vitro systems and ensures accurate determination of intrinsic clearance and metabolic stability [4].

Quality Control and Stability Testing of Prasugrel Drug Products

Pharmaceutical manufacturers require reference standards for routine quality control (QC) testing, stability studies, and method validation during commercial production. Prasugrel metabolite-d4, supplied with a comprehensive Certificate of Analysis including HPLC purity and isotopic enrichment data, meets the stringent requirements for a working reference standard in QC laboratories. Its use ensures consistency and traceability in analytical methods used for batch release and stability monitoring [5].

Application
Selection Property
Validation Focus
Bioequivalence research studies
Isotopic co‑elution and matrix correction
Accuracy and precision across calibration range
Pharmacokinetic research in human plasma matrices
Low detection limits enabled by deuterated IS
Terminal half‑life characterization, low‑concentration reliability
In vitro metabolism and CYP interaction research
Correction of matrix effects in hepatocyte/microsomal systems
Intrinsic clearance and metabolite quantification accuracy
Analytical method validation for prasugrel formulations
Certified purity and isotopic enrichment
Method reproducibility and traceability

Technical Documentation Hub

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29 linked technical documents
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